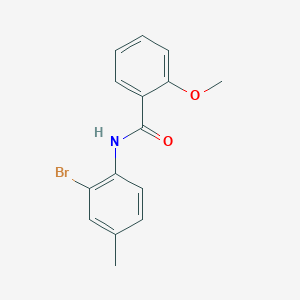

N-(2-bromo-4-methylphenyl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

N-(2-bromo-4-methylphenyl)-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-10-7-8-13(12(16)9-10)17-15(18)11-5-3-4-6-14(11)19-2/h3-9H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIGLGWIVADZBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357933 | |

| Record name | N-(2-bromo-4-methylphenyl)-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353784-16-4 | |

| Record name | N-(2-bromo-4-methylphenyl)-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(2-bromo-4-methylphenyl)-2-methoxybenzamide (CAS 353784-16-4): Synthesis, Characterization, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-bromo-4-methylphenyl)-2-methoxybenzamide is a substituted benzamide derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential biological activities based on the analysis of structurally related molecules. While specific biological data for this compound is not extensively available in the public domain, this guide offers valuable insights into its potential as a scaffold for developing novel therapeutics, particularly in the areas of oncology and inflammation. We also outline a general workflow for the biological evaluation of this compound, providing a roadmap for future research.

Introduction: The Benzamide Scaffold in Medicinal Chemistry

The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs with diverse therapeutic applications. Its ability to form key hydrogen bonding interactions with biological targets, coupled with its metabolic stability and synthetic tractability, makes it an attractive starting point for drug design. The strategic placement of various substituents on the aromatic rings of the benzamide core allows for the fine-tuning of its pharmacological and pharmacokinetic properties.

The subject of this guide, this compound, incorporates several key structural features that suggest its potential for biological activity. The presence of a bromine atom can enhance binding affinity through halogen bonding and improve pharmacokinetic properties. The methyl and methoxy groups can influence solubility, metabolic stability, and target recognition. This guide aims to provide a detailed technical overview of this compound to facilitate its further investigation by the scientific community.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 353784-16-4 | [1][2] |

| Molecular Formula | C₁₅H₁₄BrNO₂ | [1] |

| Molecular Weight | 320.18 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Inferred |

| Purity | ≥ 95% (as commercially available) | [3] |

Synthesis and Characterization

While a specific, peer-reviewed synthesis for this compound has not been published, a plausible and efficient synthetic route can be designed based on well-established amide bond formation reactions. The most direct approach involves the coupling of 2-bromo-4-methylaniline with 2-methoxybenzoyl chloride.

Proposed Synthetic Pathway

Sources

N-(2-bromo-4-methylphenyl)-2-methoxybenzamide structure elucidation

An In-depth Technical Guide to the Structure Elucidation of N-(2-bromo-4-methylphenyl)-2-methoxybenzamide

Introduction

This compound is a substituted aromatic amide with the molecular formula C₁₅H₁₄BrNO₂.[1] The definitive confirmation of its covalent structure is a critical prerequisite for its use in any research or development context, ensuring purity, identity, and the basis for understanding its chemical behavior.[2] This guide provides a comprehensive, methodology-focused walkthrough for the complete structure elucidation of this molecule. We will employ a multi-spectroscopic approach, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques.

The core principle of this guide is not merely to present data but to illuminate the scientific rationale behind each analytical choice. We will demonstrate how orthogonal techniques are strategically combined to build a self-validating dataset, culminating in the unambiguous assignment of the molecular structure.[3]

Strategic Analytical Workflow

Caption: Overall workflow for the structure elucidation of this compound.

Mass Spectrometry: Molecular Formula and Halogen Confirmation

Expertise & Rationale: The first and most fundamental step is to confirm the molecular weight and elemental composition. Mass spectrometry is the definitive technique for this purpose.[4] For a halogenated compound like this, MS provides a unique and critical validation point: the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[5] Therefore, any ion containing a single bromine atom will appear as a pair of peaks (M+ and M+2) of nearly equal intensity, separated by two mass units.[6] This provides incontrovertible evidence of the presence of one bromine atom in the molecule.

Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer (HRMS) such as an ESI-TOF for accurate mass measurement.

-

Ionization: Introduce the sample solution into the ESI source. Positive ion mode ([M+H]⁺) is typically effective for amides.

-

Analysis: Acquire the mass spectrum over a range of m/z 100-500.

-

Data Processing: Determine the accurate mass of the molecular ion peak and analyze its isotopic pattern.

Expected Data & Interpretation

The expected molecular weight of C₁₅H₁₄BrNO₂ is 320.18 g/mol .[1] The HRMS data will provide a highly accurate mass that can be used to confirm the molecular formula.

| Ion Species | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Expected Ratio | Information Gained |

| [M]⁺ | 319.0208 | 321.0188 | ~1:1 | Confirms molecular weight and the presence of one bromine atom. |

| [M+H]⁺ | 320.0286 | 322.0266 | ~1:1 | Confirms molecular weight and the presence of one bromine atom. |

| [M+Na]⁺ | 342.0106 | 344.0085 | ~1:1 | Confirms molecular weight and the presence of one bromine atom. |

The observation of the characteristic 1:1 doublet for the molecular ion is a self-validating confirmation of the compound's identity as a mono-brominated species.[5][7]

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Rationale: IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule.[3] For this compound, we expect to see characteristic absorptions for the amide N-H bond, the amide carbonyl (C=O) group, the aromatic C-H bonds, and the C-O ether linkage.[8] The position of the amide I (C=O stretch) and amide II (N-H bend) bands are particularly diagnostic.[9][10]

Experimental Protocol (Attenuated Total Reflectance, ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan with a clean, empty crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Expected Data & Interpretation

The IR spectrum will provide a "fingerprint" of the molecule's functional groups.

| Expected Frequency (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3300-3250 | N-H Stretch | Secondary Amide | Confirms the presence of the amide linkage. |

| ~3100-3000 | C-H Stretch | Aromatic C-H | Indicates the presence of the two benzene rings. |

| ~2950-2850 | C-H Stretch | Aliphatic (CH₃) | Corresponds to the methyl and methoxy groups. |

| ~1680-1650 | C=O Stretch (Amide I) | Carbonyl | Strong, sharp peak confirming the amide group.[10][11] |

| ~1550-1510 | N-H Bend (Amide II) | Secondary Amide | Complements the N-H stretch, confirming the amide.[11] |

| ~1250-1200 | C-O Stretch (Aryl Ether) | Methoxy Group | Confirms the methoxy substituent. |

| ~650-550 | C-Br Stretch | Aryl Bromide | Confirms the carbon-bromine bond.[12] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.[2][4] Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, we can determine the precise location and connectivity of every atom, effectively solving the structural puzzle.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise and an appropriate relaxation delay.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments to establish correlations.

¹H NMR Analysis: Proton Environments and Neighbors

Interpretation: The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2-8.5 | s | 1H | N-H | Amide protons are often broad and downfield. |

| ~8.1-8.3 | d | 1H | Ar-H (H6) | Ortho to the electron-withdrawing amide group. |

| ~7.5-7.6 | m | 1H | Ar-H | Aromatic proton on the 2-methoxybenzamide ring. |

| ~7.4-7.5 | d | 1H | Ar-H | Aromatic proton on the 2-methoxybenzamide ring. |

| ~7.3-7.4 | s | 1H | Ar-H (H3) | Proton between Br and CH₃ on the other ring. |

| ~7.0-7.2 | m | 2H | Ar-H | Remaining aromatic protons. |

| ~3.9-4.0 | s | 3H | O-CH₃ | Methoxy protons, typically a sharp singlet. |

| ~2.3-2.4 | s | 3H | Ar-CH₃ | Methyl protons on the aromatic ring, a singlet.[13] |

¹³C NMR Analysis: Carbon Skeleton

Interpretation: The proton-decoupled ¹³C NMR spectrum shows a signal for each unique carbon atom, providing a count of the distinct carbon environments.

Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C =O | Amide carbonyl carbons are significantly downfield. |

| ~157 | C -OCH₃ | Aromatic carbon attached to the electron-donating methoxy group. |

| ~120-140 | Aromatic C -H & C -N | Region for the remaining substituted aromatic carbons. |

| ~115 | C -Br | Aromatic carbon attached to bromine. |

| ~110-120 | Aromatic C -H | Aromatic carbons shielded by the methoxy group. |

| ~56 | OC H₃ | Methoxy carbon, highly shielded. |

| ~21 | Ar-C H₃ | Methyl carbon attached to the aromatic ring. |

2D NMR Analysis: Unambiguous Connectivity

Rationale: While 1D NMR provides the pieces, 2D NMR provides the instructions for assembly.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), revealing the spin systems within each aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This definitively assigns the ¹H signals to their corresponding ¹³C signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It shows correlations between protons and carbons that are 2-3 bonds away.

Key Expected HMBC Correlations: The following correlations would provide definitive proof of the overall structure.

Caption: Key HMBC correlations confirming the connectivity of the molecular fragments.

-

Amide Linkage: A correlation from the N-H proton (~8.2-8.5 ppm) to the C=O carbon (~165 ppm). This proves the amide bond.

-

Methoxy Group Placement: A correlation from the -OCH₃ protons (~3.9 ppm) to the aromatic carbon they are attached to (~157 ppm).

-

Fragment Connection: A crucial correlation from the N-H proton to the carbons of the 2-bromo-4-methylphenyl ring, specifically the carbon bearing the bromine (C -Br). This unambiguously links the two halves of the molecule.

-

Methyl Group Placement: Correlations from the Ar-CH₃ protons (~2.3 ppm) to the carbon they are attached to and the adjacent carbons on the ring, confirming its position relative to the bromine and the amide linkage.

Summary and Conclusion

By systematically integrating the data from MS, IR, and a full suite of NMR experiments, the structure of this compound can be elucidated with a high degree of confidence.

-

Mass Spectrometry confirms the molecular formula C₁₅H₁₄BrNO₂ via accurate mass and the presence of a single bromine atom through its distinct M+/M+2 isotopic pattern.

-

IR Spectroscopy identifies the essential functional groups: a secondary amide (N-H, C=O), aromatic rings, a C-O ether, and a C-Br bond.

-

NMR Spectroscopy (1D and 2D) provides the definitive proof of structure by mapping the complete atomic connectivity, linking the 2-methoxybenzoyl fragment to the 2-bromo-4-methylaniline fragment via the amide bond.

This multi-technique, self-validating approach represents the gold standard in modern organic chemistry for the unequivocal confirmation of molecular structures, a critical step for any professional in chemical research and drug development.[14]

References

-

PubChem. N-(2-bromo-4-methylphenyl)-3-methoxybenzamide. Available from: [Link]

-

Massachusetts Institute of Technology. Methods for the Elucidation of the Structure of Organic Compounds. Available from: [Link]

-

Taylor & Francis Online. Structure elucidation – Knowledge and References. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. Available from: [Link]

-

Intertek. Molecular Structure Characterisation and Structural Elucidation. Available from: [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available from: [Link]

-

Chemguide. mass spectra - the M+2 peak. Available from: [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. Available from: [Link]

-

ResearchGate. Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. Available from: [Link]

-

ACS Omega. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Available from: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available from: [Link]

-

Jena Library. Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Available from: [Link]

-

Spectroscopy Online. Halogenated Organic Compounds. Available from: [Link]

-

ResearchGate. Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides. Available from: [Link]

-

Beilstein Journals. Supplementary Information: Facile and efficient bromination of phenols using KBrO3/KBr in the presence of sawdust as a catalyst. Available from: [Link]

Sources

- 1. This compound CAS#: 353784-16-4 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. jchps.com [jchps.com]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]

- 11. pubs.acs.org [pubs.acs.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

An In-depth Technical Guide to the Crystal Structure of N-(2-bromo-4-methylphenyl)-2-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the synthesis, crystal structure, and physicochemical properties of N-(2-bromo-4-methylphenyl)-2-methoxybenzamide. The document outlines the detailed synthesis and crystallization protocols, offering insights into the experimental rationale. The core of this guide is a deep dive into the single-crystal X-ray diffraction data, elucidating the molecule's three-dimensional conformation, intramolecular and intermolecular interactions, and crystal packing. Spectroscopic (FT-IR) and thermal (TG-DSC) analyses are also presented to provide a holistic understanding of the compound's characteristics. This guide is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and drug development, providing foundational data for further studies.

Introduction

Benzamide derivatives are a significant class of compounds in medicinal chemistry and materials science due to their diverse biological activities and versatile structural features. The specific arrangement of atoms and molecules in the solid state, known as the crystal structure, dictates many of a compound's fundamental properties, including solubility, stability, bioavailability, and melting point. Therefore, a thorough understanding of the crystal structure is paramount for rational drug design and the development of new materials.

This guide focuses on this compound (Figure 1), a molecule of interest due to its potential applications stemming from the combination of a substituted benzamide backbone with bromine and methoxy functional groups. The presence of these groups offers multiple sites for hydrogen bonding and other non-covalent interactions, which are critical in molecular recognition and crystal engineering. This document provides a detailed elucidation of its solid-state architecture and properties.

Figure 1: Chemical Structure of this compound

Caption: 2D representation of the title compound.

Experimental Methodologies

Synthesis and Crystallization

The synthesis of this compound is achieved through a straightforward amidation reaction. The choice of reactants and conditions is critical for achieving a high yield and purity of the final product.

Protocol:

-

Reactant Preparation: In a reaction vessel, 2-methoxybenzoyl chloride (1.0 mmol) is dissolved in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂).

-

Addition of Amine: To this solution, 2-bromo-4-methylaniline (1.0 mmol) and a base, typically triethylamine (1.2 mmol), are added. The base acts as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion.

-

Reaction: The mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine to remove unreacted starting materials and byproducts. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel.

-

Crystallization: Single crystals suitable for X-ray diffraction are obtained by slow evaporation of the solvent from a solution of the purified compound in a mixture of ethyl acetate and petroleum ether. This solvent combination is chosen to control the rate of crystallization, which is essential for the formation of well-ordered, single crystals.

Caption: Experimental workflow for synthesis and crystallization.

Characterization Techniques

-

Single-Crystal X-ray Diffraction: Data was collected on a Bruker APEX-II CCD area-detector diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature. The structure was solved by direct methods and refined by full-matrix least-squares on F².

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum was recorded on a Nicolet 380 spectrometer using KBr pellets over the range of 4000–400 cm⁻¹. This technique is instrumental in identifying the characteristic functional groups present in the molecule.

-

Thermal Analysis (TG-DSC): Thermogravimetric (TG) and differential scanning calorimetry (DSC) analyses were performed on a NETZSCH STA 449C instrument. Samples were heated in a nitrogen atmosphere at a constant rate to determine their thermal stability and phase transition behavior.

Results and Discussion

Crystal Structure Analysis

The crystallographic data and refinement parameters for this compound are summarized in Table 1. The compound crystallizes in the monoclinic space group P2₁/c.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₅H₁₄BrNO₂ |

| Formula Weight | 320.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.418(2) |

| b (Å) | 10.088(2) |

| c (Å) | 12.203(2) |

| β (°) | 109.11(3) |

| Volume (ų) | 1327.3(4) |

| Z | 4 |

| Density (calculated) | 1.601 g/cm³ |

| Absorption Coeff. (μ) | 3.129 mm⁻¹ |

| F(000) | 648 |

| Temperature (K) | 296(2) |

| Radiation (λ) | Mo Kα (0.71073 Å) |

| R (final) | R₁ = 0.0483, wR₂ = 0.1158 |

| Goodness-of-fit (S) | 1.034 |

Molecular Conformation

The molecular structure reveals that the two benzene rings are not coplanar. The dihedral angle between the 2-methoxy-substituted ring and the 2-bromo-4-methyl-substituted ring is a key structural feature. This twist is a result of steric hindrance between the substituents on the two rings and the amide linkage.

An important feature of the molecular conformation is the presence of an intramolecular hydrogen bond between the amide hydrogen (N-H) and the oxygen atom of the methoxy group (O-CH₃). This interaction forms a stable six-membered ring, which significantly influences the overall geometry of the molecule.

Intermolecular Interactions and Crystal Packing

In the crystal lattice, the molecules are primarily linked by intermolecular N-H···O hydrogen bonds between the amide group of one molecule and the carbonyl oxygen of an adjacent molecule. This interaction forms chains of molecules extending along the crystallographic axis.

These chains are further organized into a three-dimensional supramolecular architecture through weaker C-H···π and π-π stacking interactions. The π-π stacking occurs between the phenyl rings of neighboring molecules, contributing to the overall stability of the crystal packing. The interplay of these various non-covalent interactions dictates the dense and stable packing observed in the crystal structure.

Caption: Key intermolecular interactions in the crystal lattice.

Spectroscopic Analysis (FT-IR)

The FT-IR spectrum provides corroborating evidence for the functional groups present in the molecule. Key vibrational bands are observed at:

-

~3250 cm⁻¹: N-H stretching vibration of the amide group.

-

~1650 cm⁻¹: C=O stretching vibration (Amide I band).

-

~1540 cm⁻¹: N-H bending vibration (Amide II band).

-

~1250 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group.

The positions of these bands are consistent with the formation of the hydrogen bonds observed in the crystal structure.

Thermal Analysis (TG-DSC)

The TG-DSC analysis reveals the thermal stability of the compound. The DSC curve shows a sharp endothermic peak corresponding to the melting point of the compound. The TGA curve indicates that the compound is stable up to a certain temperature, after which it undergoes thermal decomposition. This information is crucial for determining the material's processing and storage conditions.

Conclusion

This technical guide has provided a detailed examination of the crystal structure and physicochemical properties of this compound. The synthesis and crystallization procedures have been outlined, and the resulting single-crystal structure has been thoroughly analyzed. The molecule adopts a non-planar conformation stabilized by an intramolecular hydrogen bond. The crystal packing is dominated by intermolecular N-H···O hydrogen bonds, which are further supported by weaker π-π and C-H···π interactions. The spectroscopic and thermal analyses are in full agreement with the structural data.

The comprehensive data presented herein serves as a critical foundation for future research. For drug development professionals, this information is vital for understanding the solid-state properties that can influence formulation and delivery. For materials scientists, the detailed analysis of the supramolecular architecture provides insights for the design of new crystalline materials with tailored properties.

References

- Title: Synthesis, Crystal Structure and Properties of N-(2-bromo-4-methylphenyl)

Methodological & Application

Application Notes and Protocols for N-(2-bromo-4-methylphenyl)-2-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Benzamide Derivative

N-(2-bromo-4-methylphenyl)-2-methoxybenzamide is a synthetic organic compound belonging to the benzamide class of molecules. While specific biological activities for this exact compound are not yet extensively documented in peer-reviewed literature, its structural motifs—a substituted benzamide core—are prevalent in a multitude of biologically active molecules. The presence of a bromo and a methoxy group suggests potential for various biological interactions, making it a compound of interest for screening and drug discovery efforts.[1]

This guide provides a comprehensive framework for researchers to initiate the investigation of this compound in various biological assays. The protocols outlined below are based on established methodologies for analogous compounds and are designed to be adaptable for the specific research questions at hand. We will explore potential applications in areas such as oncology and inflammation, drawing parallels from structurally related molecules that have demonstrated cytotoxic and anti-inflammatory properties.[2][3]

Physicochemical Properties and Handling

A thorough understanding of the compound's physical and chemical properties is paramount for accurate and reproducible assay results.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄BrNO₂ | BLDpharm[4] |

| Molecular Weight | 320.18 g/mol | BLDpharm[4] |

| CAS Number | 409339-06-6 | BLDpharm[4] |

| Appearance | Solid (form may vary) | General knowledge |

| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility is likely limited. | General chemical principles |

Stock Solution Preparation (10 mM):

-

Accurately weigh 3.20 mg of this compound.

-

Dissolve the compound in 1 mL of high-purity dimethyl sulfoxide (DMSO).

-

Gently vortex or sonicate until the compound is completely dissolved.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: It is crucial to determine the optimal DMSO concentration for your specific cell-based assays, as high concentrations can be cytotoxic. A final DMSO concentration of ≤ 0.5% is generally recommended.[5]

Hypothesized Biological Activities and Assay Development

Based on the activities of structurally similar compounds, we can postulate several avenues for investigation. The presence of a bromophenyl group is often associated with anti-proliferative and anti-inflammatory activities.[2][6]

Workflow for Investigating a Novel Compound

Figure 1. A generalized workflow for the initial investigation of a novel compound like this compound.

Application 1: Assessment of Anti-Proliferative and Cytotoxic Effects

Many brominated aromatic compounds exhibit anti-cancer properties.[3] Therefore, a primary application for this compound is in cancer cell line screening to determine its potential as an anti-proliferative agent.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a colorimetric method to assess cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A suggested starting concentration range is 0.1 µM to 100 µM.

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control (e.g., doxorubicin).

-

Remove the old medium from the cells and add 100 µL of the diluted compound or control solutions to the respective wells.

-

Incubate for 48-72 hours at 37°C, 5% CO₂.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C, 5% CO₂ until formazan crystals are visible.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Application 2: Investigation of Kinase Inhibitory Activity

The benzamide scaffold is present in numerous approved kinase inhibitors.[7] It is plausible that this compound could exhibit inhibitory activity against one or more protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the compound indicates kinase inhibition.[8]

Materials:

-

Kinase of interest (e.g., EGFR, BRAF, SRC) and its specific substrate

-

This compound

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase buffer

-

ATP

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Kinase Reaction Setup:

-

Prepare a reaction mixture containing the kinase, its substrate, and ATP in the appropriate kinase buffer.

-

In a white assay plate, add a small volume of serially diluted this compound. Include a positive control inhibitor and a no-inhibitor control.

-

Initiate the kinase reaction by adding the kinase reaction mixture to the wells.

-

Incubate at the optimal temperature for the kinase (e.g., 30°C) for the recommended time (e.g., 60 minutes).

-

-

ADP-Glo™ Reagent Addition:

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

-

Kinase Detection Reagent Addition:

-

Add the Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

-

Luminescence Measurement:

-

Measure the luminescence using a plate-reading luminometer.

-

Data Analysis:

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. A lower signal in the presence of the compound indicates inhibition. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Hypothesized Kinase Inhibition Pathway

Figure 2. A conceptual diagram illustrating the potential inhibitory action of this compound on the kinase catalytic cycle.

Application 3: Evaluation of Anti-Inflammatory Potential

Structurally related brominated phenolic compounds have been shown to possess anti-inflammatory properties by modulating key signaling pathways such as NF-κB and MAPK.[2] This suggests that this compound could be investigated for similar effects.

Protocol 3: Measurement of Nitric Oxide Production in LPS-Stimulated Macrophages

This protocol assesses the anti-inflammatory potential of the compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete DMEM medium

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent System

-

96-well plates

-

Plate reader (540 nm)

Procedure:

-

Cell Seeding:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

-

Compound Pre-treatment:

-

Treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.

-

-

LPS Stimulation:

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production. Include an unstimulated control group.

-

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Sulfanilamide solution (from the Griess Reagent System) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of NED solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm within 30 minutes.

-

Data Analysis:

Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. A reduction in nitrite concentration in the compound-treated, LPS-stimulated cells compared to the LPS-only treated cells indicates anti-inflammatory activity.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust starting point for elucidating the biological activities of this compound. Based on the outcomes of these initial assays, further investigations can be pursued, including:

-

Mechanism of Action Studies: If the compound shows anti-proliferative activity, further assays can be conducted to determine the mode of cell death (apoptosis vs. necrosis) and its effect on the cell cycle.

-

Western Blot Analysis: To confirm the inhibition of specific signaling pathways (e.g., phosphorylation of key kinases or NF-κB translocation).

-

Broader Screening: The compound can be screened against a larger panel of cancer cell lines or a kinase panel to understand its spectrum of activity and selectivity.

-

In Vivo Studies: Promising in vitro results can be followed up with studies in animal models to assess efficacy and safety.

By systematically applying these methodologies, researchers can effectively characterize the bioactivity of this compound and determine its potential for further development as a therapeutic agent.

References

-

MDPI. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. [Link]

-

PMC - NIH. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. [Link]

-

ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. (2021-10-08). [Link]

-

BMG LABTECH. Kinase assays. (2020-09-01). [Link]

-

PMC - NIH. Protocol to identify small-molecule inhibitors against cancer drug resistance. [Link]

Sources

- 1. Buy N-[(4-Bromo-3-methyl-phenyl)methyl]-2-methoxy-benzamide [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 409339-06-6|N-(4-Bromo-2-methylphenyl)-2-methoxybenzamide|BLD Pharm [bldpharm.com]

- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-bromo-4-methylpropiophenone: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bmglabtech.com [bmglabtech.com]

Application Notes and Protocols: N-(2-bromo-4-methylphenyl)-2-methoxybenzamide as a Versatile Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Substituted Benzamides

N-(2-bromo-4-methylphenyl)-2-methoxybenzamide is a bespoke chemical entity that serves as a pivotal intermediate in the landscape of modern organic synthesis. Its molecular architecture, characterized by a strategically halogenated aniline ring coupled with a methoxy-substituted benzoyl moiety, presents a rich platform for molecular elaboration. The presence of the bromine atom offers a reactive handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular frameworks. Simultaneously, the methoxy group and the amide linkage influence the molecule's conformational rigidity and electronic properties, which are critical parameters in the design of biologically active agents.[1][2] This guide provides an in-depth exploration of the synthesis, properties, and potential applications of this valuable building block, underpinned by established chemical principles and field-proven insights.

Physicochemical Properties and Identification

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthetic workflows. The table below summarizes its key identifiers and computed properties.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 380718-41-2 | Vendor Data |

| Molecular Formula | C₁₅H₁₄BrNO₂ | PubChem |

| Molecular Weight | 320.18 g/mol | PubChem |

| Appearance | Expected to be an off-white to pale yellow solid | - |

| XLogP3 | 4.1 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

Synthesis Protocol: A Guided Walk-through

The synthesis of this compound is most reliably achieved through the acylation of 2-bromo-4-methylaniline with 2-methoxybenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, proceeds under Schotten-Baumann conditions, which are widely employed for their efficiency and operational simplicity.[2]

Reaction Scheme

Figure 1: General synthesis scheme for this compound.

Causality Behind Experimental Choices

-

Choice of Base: A non-nucleophilic organic base such as pyridine or triethylamine is crucial. Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

-

Solvent Selection: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction as it is inert to the reactants and readily dissolves both the aniline and the acyl chloride. Its low boiling point also facilitates easy removal during the work-up.

-

Temperature Control: The initial addition of the acyl chloride is performed at 0 °C to manage the exothermic nature of the reaction and minimize potential side reactions. Allowing the reaction to warm to room temperature ensures it proceeds to completion.

Step-by-Step Experimental Protocol

Materials and Equipment:

-

2-bromo-4-methylaniline (1.0 eq.)

-

2-methoxybenzoyl chloride (1.1 eq.)

-

Anhydrous dichloromethane (DCM)

-

Pyridine or Triethylamine (1.5 eq.)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for filtration and recrystallization

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-4-methylaniline (1.0 eq.) in anhydrous DCM.

-

Cooling and Base Addition: Cool the solution to 0 °C using an ice bath. To this stirred solution, add the base (e.g., pyridine, 1.5 eq.) dropwise.

-

Acylation: In a separate flask, dissolve 2-methoxybenzoyl chloride (1.1 eq.) in anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the cooled aniline solution over 15-20 minutes.

-

Reaction Progression: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up - Quenching and Extraction: Upon completion, quench the reaction by adding 1 M HCl to neutralize the excess base. Transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

Self-Validating System: Characterization

The identity and purity of the synthesized compound must be rigorously confirmed.

-

¹H and ¹³C NMR Spectroscopy: These techniques will confirm the molecular structure. Key expected signals in ¹H NMR include aromatic protons with characteristic splitting patterns, a singlet for the methyl group, a singlet for the methoxy group, and a broad singlet for the N-H proton.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound, with the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) being a key diagnostic feature.

-

Infrared (IR) Spectroscopy: The presence of a strong absorption band around 1650 cm⁻¹ will indicate the C=O stretch of the amide, and a band around 3300 cm⁻¹ will correspond to the N-H stretch.

Applications in Organic Synthesis and Drug Discovery

This compound is not merely a final product but a versatile scaffold for further synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality is a cornerstone for palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C, C-N, and C-O bond formation.

Figure 2: Key cross-coupling reactions utilizing the aryl bromide moiety.

-

Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups, leading to the synthesis of complex biaryl structures.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, providing access to a wide range of substituted anilines and diarylamines.[3]

-

Sonogashira Coupling: The coupling with terminal alkynes is a direct route to aryl alkynes, which are valuable precursors for various heterocyclic systems.

Role in Medicinal Chemistry

The N-aryl benzamide core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The specific substitution pattern of this compound makes it an attractive starting point for the development of novel therapeutics. For instance, related bromo- and methoxy-substituted benzamides have been investigated as inhibitors of various enzymes and receptors.[4] This intermediate can be used to generate libraries of compounds for screening against various biological targets, potentially leading to the discovery of new drug candidates for oncology, inflammatory diseases, and infectious agents.[5]

Conclusion

This compound is a high-value intermediate that offers a strategic entry point into a diverse range of complex molecules. The robust and scalable synthesis protocol, coupled with the versatile reactivity of its functional groups, makes it an indispensable tool for researchers in both academic and industrial settings. A thorough understanding of its synthesis and reactivity, as outlined in these notes, will empower scientists to leverage this building block to its full potential in their synthetic endeavors.

References

-

A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI.[Link]

-

N-(2-Bromo-4-methylphenyl)benzamide | C14H12BrNO | CID 853352. PubChem.[Link]

-

N-(2-bromo-4-methylphenyl)-3-methoxybenzamide | C15H14BrNO2 | CID 871717. PubChem.[Link]

- CN101279896B - Preparation of 2-bromo-4-methylphenol.

-

4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. Acta Crystallographica Section E.[Link]

-

Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Journal of Chemical Synthesis and Applications.[Link]

-

Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

-

Supplementary Information. Beilstein Journals.[Link]

-

Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. Acta Chimica Slovaca.[Link]

-

Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.[Link]

-

Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. IP India.[Link]

-

Discovery of N-[2-hydroxy-6-(4-methoxybenzamido)phenyl]-4- (4-methyl-1,4-diazepan-1-yl)benzamide (darexaban, YM150) as a potent and orally available factor Xa inhibitor. Journal of Medicinal Chemistry.[Link]

-

Supporting Information. The Royal Society of Chemistry.[Link]

-

2-Bromo-4-methoxyaniline | C7H8BrNO | CID 10899671. PubChem.[Link]

-

Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Semantic Scholar.[Link]

Sources

Troubleshooting & Optimization

troubleshooting N-(2-bromo-4-methylphenyl)-2-methoxybenzamide synthesis yield

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is dedicated to navigating the complexities of synthesizing N-(2-bromo-4-methylphenyl)-2-methoxybenzamide. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction's nuances, enabling you to troubleshoot effectively and optimize your yield. The synthesis, typically a Schotten-Baumann reaction, involves the acylation of 2-bromo-4-methylaniline with 2-methoxybenzoyl chloride. While straightforward in principle, its success hinges on meticulous control of reagents and conditions.

This guide is structured to address both foundational questions and specific experimental challenges, ensuring scientific integrity and providing actionable solutions.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common queries regarding the synthesis of this compound.

Q1: What is the primary reaction mechanism for this synthesis?

A1: The synthesis is a classic example of the Schotten-Baumann reaction , a method for forming amides from amines and acyl chlorides.[1] The mechanism is a nucleophilic acyl substitution. The nitrogen atom of the amine (2-bromo-4-methylaniline) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride (2-methoxybenzoyl chloride). This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion and a proton to yield the final amide product.[2][3]

Q2: Why is the addition of a base crucial for this reaction?

A2: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[4] In the absence of a base, this acid will protonate the starting amine, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride, which effectively halts the reaction and drastically reduces the yield.[4] The added base, whether an organic amine like triethylamine or an inorganic base like aqueous NaOH, neutralizes the HCl as it forms, ensuring a continuous supply of the free, reactive amine.[4][]

Q3: How do I select the appropriate solvent?

A3: Solvent choice is critical for ensuring that all reactants remain in solution and can interact effectively. Traditional protocols often use aprotic solvents like dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF).[6][7] A two-phase system, consisting of water and an immiscible organic solvent like DCM, is also common under Schotten-Baumann conditions, where an inorganic base is used in the aqueous phase.[1] The choice depends on the specific base used and the desired workup procedure. Greener solvent alternatives like 2-methyl-THF and ethyl acetate have also shown promise in similar amide coupling reactions.[8][9]

Q4: What are the best methods for monitoring the reaction's progress?

A4: The most common and accessible method for monitoring the reaction is Thin Layer Chromatography (TLC) . By spotting the reaction mixture alongside the starting materials, you can visually track the consumption of the amine and the formation of the higher-Rf product. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can provide precise information on reactant conversion and product formation.

Q5: What safety precautions are necessary when handling 2-methoxybenzoyl chloride?

A5: Acyl chlorides are reactive and require careful handling. 2-methoxybenzoyl chloride is corrosive and lachrymatory (causes tears). It reacts violently with water and nucleophiles like alcohols. Always handle it in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Ensure all glassware is scrupulously dry to prevent hydrolysis.

Troubleshooting Guide: Low Yield & Impurities

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

| Problem | Possible Cause(s) | Suggested Solutions & Explanations |

| Low or No Yield | 1. Poor Quality of 2-methoxybenzoyl Chloride: The acyl chloride may have hydrolyzed due to improper storage or exposure to atmospheric moisture. | Solution: Use freshly opened or recently purchased acyl chloride. If its quality is uncertain, you can test a small amount with methanol; a rapid, exothermic reaction indicates it is still active. Alternatively, prepare the acyl chloride fresh from 2-methoxybenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride.[6] |

| 2. Inactive Amine: The starting amine (2-bromo-4-methylaniline) has been protonated by the HCl byproduct due to an insufficient amount or ineffective base. | Solution: Ensure at least one equivalent of base is used. For organic bases like triethylamine (TEA) or diisopropylethylamine (DIEA), use 1.1-1.2 equivalents. If using an aqueous inorganic base (e.g., 10% NaOH), ensure vigorous stirring to facilitate mixing between the phases.[2][10] | |

| 3. Poor Solubility: Reactants are not fully dissolved, preventing an efficient reaction. | Solution: Choose a solvent in which both starting materials are soluble. If the product precipitates out during the reaction, you may need to add more solvent or gently warm the mixture (if thermally stable) to maintain homogeneity. | |

| Product is Impure | 1. Unreacted Starting Materials: The reaction did not go to completion. | Solution: Increase the reaction time and monitor by TLC until the limiting reagent is consumed.[11] Consider adding a slight excess (1.05-1.1 equivalents) of the acyl chloride to drive the reaction to completion. |

| 2. Presence of 2-methoxybenzoic acid: This indicates hydrolysis of the acyl chloride either before the reaction or during the aqueous workup. | Solution: During workup, wash the organic layer with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. This will extract the acidic benzoic acid impurity into the aqueous layer, leaving the neutral amide product in the organic phase. | |

| 3. Diacylation: A second acylation on the amide nitrogen. | Solution: This is generally not a major issue with secondary amides but can occur under harsh conditions. Avoid using a large excess of the acyl chloride and strong, non-hindered bases. | |

| Reaction is Very Slow | 1. Low Temperature: The reaction rate is temperature-dependent. | Solution: Most Schotten-Baumann reactions proceed readily at room temperature.[6] If the reaction is sluggish, particularly with sterically hindered substrates, gentle warming to 40-50°C may be beneficial. Monitor for potential side reactions at higher temperatures. |

| 2. Steric Hindrance: The ortho-bromo group on the aniline and the ortho-methoxy group on the benzoyl chloride can sterically hinder the approach of the nucleophile. | Solution: If the reaction is slow due to sterics, increasing the reaction time or switching to a more potent acylation method (e.g., using a coupling reagent like HATU with the corresponding carboxylic acid) may be necessary, though this changes the reaction class.[12] | |

| Product Fails to Crystallize | 1. Presence of Impurities: Oily impurities can inhibit crystal lattice formation. | Solution: First, ensure the product is pure via chromatography. If it remains an oil, try trituration: add a non-polar solvent (like hexanes or diethyl ether) to the oil and scratch the flask with a glass rod to induce crystallization. Seeding with a previously obtained crystal can also be effective.[13] |

Visualizing the Process and Logic

To better understand the reaction and troubleshooting, the following diagrams illustrate the core concepts.

Reaction Mechanism: Schotten-Baumann Acylation

Caption: The reaction proceeds via nucleophilic attack, forming a tetrahedral intermediate that collapses to the amide product.

Troubleshooting Workflow for Low Yield

Caption: A decision tree to systematically diagnose and resolve causes of low product yield.

Standard Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis on a 10 mmol scale.

Materials:

-

2-bromo-4-methylaniline (1.86 g, 10.0 mmol, 1.0 equiv.)

-

2-methoxybenzoyl chloride (1.88 g, 11.0 mmol, 1.1 equiv.)

-

Triethylamine (TEA) (1.67 mL, 12.0 mmol, 1.2 equiv.)

-

Dichloromethane (DCM), anhydrous (50 mL)

-

1 M Hydrochloric Acid (HCl) (25 mL)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution (25 mL)

-

Saturated Sodium Chloride (Brine) solution (25 mL)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask (100 mL), magnetic stirrer, dropping funnel, nitrogen/argon inlet

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen or argon atmosphere, add 2-bromo-4-methylaniline (1.86 g, 10.0 mmol) and anhydrous DCM (40 mL). Stir the mixture with a magnetic stirrer until the solid is fully dissolved.

-

Base Addition: Add triethylamine (1.67 mL, 12.0 mmol) to the solution.

-

Acyl Chloride Addition: Dissolve 2-methoxybenzoyl chloride (1.88 g, 11.0 mmol) in anhydrous DCM (10 mL) and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-20 minutes. The reaction may be mildly exothermic. Maintain the temperature at room temperature (or use an ice bath if the exotherm is significant).

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting amine spot is no longer visible.

-

Workup - Quenching: Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Workup - Washing:

-

Wash the organic layer sequentially with 1 M HCl (25 mL) to remove excess triethylamine.

-

Wash with saturated NaHCO₃ solution (25 mL) to remove any 2-methoxybenzoic acid and residual HCl.

-

Wash with brine (25 mL) to remove residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification:

-

Recrystallization: The crude solid can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form crystals.

-

Column Chromatography: If recrystallization is ineffective, purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.[14]

-

References

- Processes for producing 4-bromo-2-methoxybenzaldehyde. (n.d.). Google Patents.

-

Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

-

A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. (2018). MDPI. Retrieved January 24, 2026, from [Link]

-

Schotten–Baumann reaction. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

Amine to Amide (via Acid Chloride) - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 24, 2026, from [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Retrieved January 24, 2026, from [Link]

-

Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. (2013). Green Chemistry (RSC Publishing). Retrieved January 24, 2026, from [Link]

-

Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023, August 23). Chemistry Notes. Retrieved January 24, 2026, from [Link]

-

Making Amides from Acyl Chlorides. (2023, January 22). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

- Preparation of 2-bromo-4-methylphenol. (n.d.). Google Patents.

-

Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. (n.d.). White Rose eTheses Online. Retrieved January 24, 2026, from [Link]

-

Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (2022). ACS Sustainable Chemistry & Engineering. Retrieved January 24, 2026, from [Link]

-

Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. (2016). ACS Publications. Retrieved January 24, 2026, from [Link]

-

Analytical Techniques for Small Molecule Solid Phase Synthesis. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Kinetic study and modeling of the Schotten– Baumann synthesis of peroxyesters using phase. (n.d.). SciSpace. Retrieved January 24, 2026, from [Link]

-

Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Reaction of anilines and amines. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. (n.d.). PMC - NIH. Retrieved January 24, 2026, from [Link]

-

Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

-

Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. (2021). RSC Advances. Retrieved January 24, 2026, from [Link]

-

Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. (n.d.). PMC - NIH. Retrieved January 24, 2026, from [Link]

-

Optimization of the reaction conditions of amide synthesis. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]

-

Schotten Baumann reaction-mechanism-application. (n.d.). CHEMSOLVE.NET. Retrieved January 24, 2026, from [Link]

-

Schotten–Baumann reaction. (n.d.). Grokipedia. Retrieved January 24, 2026, from [Link]

-

A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. (n.d.). Indian Academy of Sciences. Retrieved January 24, 2026, from [Link]

-

Preparation of N-aryl isoquinolones. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. (2012). Green Chemistry (RSC Publishing). Retrieved January 24, 2026, from [Link]

-

Chemistry Schotten Baumann Reaction. (n.d.). SATHEE. Retrieved January 24, 2026, from [Link]

-

A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. (n.d.). Quick Company. Retrieved January 24, 2026, from [Link]

- Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile. (n.d.). Google Patents.

Sources

- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 2. chemistnotes.com [chemistnotes.com]

- 3. Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. - CHEMSOLVE.NET [chemizi.blogspot.com]

- 4. Schotten-Baumann Reaction [organic-chemistry.org]

- 6. Amide Synthesis [fishersci.co.uk]

- 7. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 8. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. growingscience.com [growingscience.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10868E [pubs.rsc.org]

Validation & Comparative

A Researcher's Guide to the Bioactivity Validation of N-(2-bromo-4-methylphenyl)-2-methoxybenzamide

This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to validate the bioactivity of the novel compound N-(2-bromo-4-methylphenyl)-2-methoxybenzamide. The methodologies outlined herein are designed to systematically characterize the compound's biological effects, identify its molecular target, and compare its performance against established alternatives.

Introduction and Rationale

This compound is a small molecule belonging to the benzamide class of compounds. Benzamide derivatives are known to exhibit a wide range of biological activities, including roles as enzyme inhibitors.[1][2] Specifically, they have been investigated as inhibitors of cholinesterases and carbonic anhydrases.[3] The presence of a methoxybenzamide moiety is also of interest, as these structures have been explored for various therapeutic effects, including herbicidal and antiproliferative activities.[4][5] Given this chemical precedent, a structured validation of this compound's bioactivity is warranted to uncover its therapeutic or scientific potential.

This guide will delineate a multi-phase validation workflow, beginning with broad, high-throughput screening to identify a general activity profile, followed by detailed biochemical and cellular assays to pinpoint a specific molecular target and mechanism of action. Each experimental choice is justified to provide a clear, logical path from initial hypothesis to robust, publishable data.

Phase 1: Hypothesis Generation and Primary Screening

Based on its structural features—a benzamide core—a plausible starting hypothesis is that this compound functions as an enzyme inhibitor.[6] The initial screening phase is designed to test this broad hypothesis across a relevant and diverse target class. Protein kinases are a well-established and druggable enzyme family, and many kinase inhibitors possess a similar amide linkage. Therefore, a kinase inhibitor screen is a logical and strategic starting point.

A chemical proteomics approach using a Kinobeads competition binding assay is a powerful method to screen for kinase targets in an unbiased manner.[7] This technique assesses the ability of the test compound to compete with a broad-spectrum kinase inhibitor cocktail for binding to kinases present in a native cell lysate.

dot

Caption: Kinobeads competition binding assay workflow.

-

Lysate Preparation: Prepare a pooled cell lysate from multiple cancer cell lines (e.g., K-562, COLO-205, MV-4-11) to maximize kinase representation.[7]

-

Compound Incubation: Aliquot the lysate and incubate with this compound at two concentrations (e.g., 1 µM and 10 µM) and a DMSO vehicle control for 1 hour at 4°C.

-

Kinobeads Binding: Add the Kinobeads affinity resin to the lysates and incubate for 1 hour at 4°C to allow kinases to bind.

-

Washing: Pellet the beads by centrifugation and wash extensively to remove non-specifically bound proteins.

-

Elution and Digestion: Elute the bound proteins and prepare them for mass spectrometry analysis via tryptic digestion.

-

LC-MS/MS Analysis: Analyze the peptide mixtures by label-free quantitative mass spectrometry.

-

Data Analysis: Identify proteins that show a dose-dependent reduction in binding to the beads in the presence of the compound compared to the DMSO control. These are the "hits" or potential kinase targets.

Phase 2: Hit Validation and Potency Determination

The primary screen will likely identify one or more putative kinase targets. The next crucial phase is to validate these interactions using orthogonal, cell-free enzymatic assays. This step confirms direct inhibition and allows for the determination of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Let us hypothesize that the primary screen identified Receptor-Interacting Protein Kinase 1 (RIPK1) as a primary target.

-

Reaction Setup: In a 96- or 384-well plate, combine recombinant human RIPK1 enzyme with a specific peptide substrate and ATP.

-

Compound Titration: Add this compound across a range of concentrations (e.g., 1 nM to 100 µM). Include a known RIPK1 inhibitor (e.g., Necrostatin-1) as a positive control and DMSO as a negative control.

-

Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay that measures the amount of ATP remaining in the well (e.g., Kinase-Glo®).

-

Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[8]

The results should be compared against a well-characterized inhibitor for the validated target.

| Compound | Target | IC50 (nM) |

| This compound | RIPK1 | Experimental Result |

| Necrostatin-1 (Positive Control) | RIPK1 | 180 nM |

| Inactive Structural Analog (Negative Control) | RIPK1 | > 100,000 nM |

Phase 3: Target Engagement and Specificity in a Cellular Context

Confirming that the compound interacts with its intended target within the complex environment of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying target engagement in situ.[9][10] The principle is that a ligand binding to its target protein stabilizes the protein, increasing its melting temperature.[11]

dot

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

-

Cell Treatment: Treat a relevant cell line (e.g., HT-29 cells, which express RIPK1) with a high concentration of this compound (e.g., 10x the in vitro IC50) or DMSO for 1-2 hours.[9]

-

Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

-

Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.

-

Protein Detection: Analyze the amount of soluble RIPK1 remaining at each temperature using Western blotting with a specific anti-RIPK1 antibody.

-

Data Analysis: Quantify the band intensities and plot them against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the DMSO control confirms target engagement.

Phase 4: Biophysical Characterization and Functional Cellular Assays

To provide a complete picture of the compound's bioactivity, it is essential to characterize the binding thermodynamics and demonstrate a functional consequence of target engagement in cells.

ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[12] It provides a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[13][14]

-

Sample Preparation: Prepare a solution of purified, recombinant RIPK1 protein in the calorimeter cell and a solution of this compound in the injection syringe.

-

Titration: Perform a series of small, sequential injections of the compound into the protein solution.

-

Heat Measurement: The instrument measures the minute heat changes that occur with each injection as the binding sites become saturated.

-

Data Analysis: Integrate the heat-change peaks and fit the data to a binding model to determine the Kd, n, and ΔH.

| Parameter | This compound |

| Binding Affinity (Kd) | Experimental Result |

| Stoichiometry (n) | Experimental Result |

| Enthalpy (ΔH) | Experimental Result |

| Entropy (ΔS) | Calculated Result |

RIPK1 is a key mediator of necroptosis, a form of programmed necrotic cell death. A functional assay should demonstrate that the compound can block this pathway in a cellular model.

dot

Caption: Simplified TNF-α induced necroptosis signaling pathway.

-

Cell Culture: Plate HT-29 cells in a 96-well plate.

-

Pre-treatment: Pre-treat cells with a serial dilution of this compound, Necrostatin-1 (positive control), or DMSO (negative control) for 1 hour.

-

Induction of Necroptosis: Induce necroptosis by treating cells with a combination of TNF-α, a Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (to block apoptosis and force the necroptotic pathway, e.g., Z-VAD-FMK).

-

Incubation: Incubate for 24 hours.

-

Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP as an indicator of viable cells.

-

Data Analysis: Plot cell viability against compound concentration to determine the EC50, the concentration at which the compound rescues 50% of cell death.

Conclusion

This guide presents a rigorous, multi-faceted approach to validate the bioactivity of this compound. By progressing from broad screening to specific biochemical, biophysical, and cellular functional assays, researchers can build a comprehensive data package. This workflow not only confirms the compound's activity and mechanism but also provides a direct comparison to existing standards in the field, establishing a solid foundation for further preclinical development.

References